molecular formula C11H16N2O B8785330 N-(2,6-dimethylphenyl)-2-(methylamino)acetamide

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide

Cat. No. B8785330
M. Wt: 192.26 g/mol
InChI Key: MNPVBKFHOBFDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-(methylamino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-(methylamino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C11H16N2O/c1-8-5-4-6-9(2)11(8)13-10(14)7-12-3/h4-6,12H,7H2,1-3H3,(H,13,14)

InChI Key

MNPVBKFHOBFDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, methylamine (600 mmols) in 300 mL THF was cooled to 0° C. A solution of 2-chloro-N-(2′,6′-dimethylphenyl)acetamide (100 mmols) was dissolved in 200 mL THF, and slowly dripped into the cold methylamine solution. The reaction was stirred overnight. The reaction was filtered, and the filtrate evaporated to yield an oily residue. This was dissolved in EtOAc (100 mL) and treated with 1N HCl (200 mL). The aqueous layer was washed with EtOAc, then basified to Ph 10-12 with 6 N NaOH. The product was extracted into EtOAc (2×50 mL), the organic phase was dried, and the solvent was evaporated to yield N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide (compound (23)) as an oil (12.8 gm; 67% yield).
Quantity
600 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A closed stainless-steel reactor is charged with 80 g of N-(2,6-dimethylphenyl)-2-chloro-acetamide and 600 ml of a 40% aqueous methylamine solution. The mixture is heated with stirring at 80° C. for 4 h and then concentrated under vacuum. The crude product is taken up in water and washed with dichloromethane. The aqueous solution is basified using sodium hydroxide solution and extracted with dichloromethane. The organic, phase is dried over sodium sulphate and concentrated to give 60 g of a colourless oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.